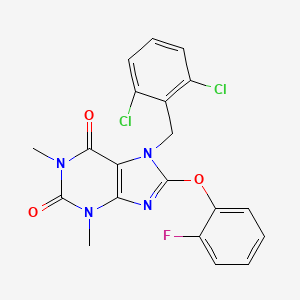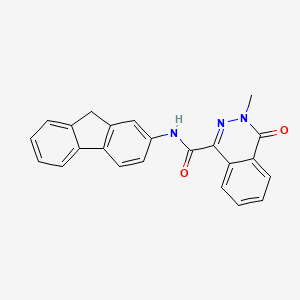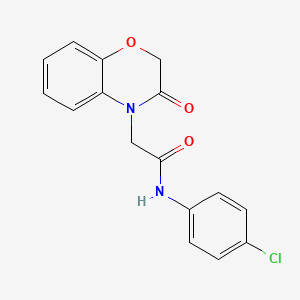
7-(2,6-dichlorobenzyl)-8-(2-fluorophenoxy)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(2,6-dichlorobenzyl)-8-(2-fluorophenoxy)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a synthetic compound with a complex molecular structure It is characterized by the presence of dichlorobenzyl, fluorophenoxy, and dimethyl groups attached to a purine core
Méthodes De Préparation
The synthesis of 7-(2,6-dichlorobenzyl)-8-(2-fluorophenoxy)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps, starting from readily available precursors. The synthetic route may include:
Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving appropriate amines and aldehydes.
Introduction of the Dichlorobenzyl Group: This step involves the reaction of the purine core with 2,6-dichlorobenzyl chloride under basic conditions.
Attachment of the Fluorophenoxy Group: The fluorophenoxy group is introduced via nucleophilic substitution, where the purine core reacts with 2-fluorophenol in the presence of a suitable base.
Methylation: The final step involves the methylation of the purine core using methyl iodide or a similar methylating agent.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and advanced purification techniques.
Analyse Des Réactions Chimiques
7-(2,6-dichlorobenzyl)-8-(2-fluorophenoxy)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dichlorobenzyl or fluorophenoxy groups can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, bases, acids, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
7-(2,6-dichlorobenzyl)-8-(2-fluorophenoxy)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other industrially important compounds.
Mécanisme D'action
The mechanism of action of 7-(2,6-dichlorobenzyl)-8-(2-fluorophenoxy)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Affecting Gene Expression: Influencing the expression of genes involved in various biological processes.
The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound.
Comparaison Avec Des Composés Similaires
7-(2,6-dichlorobenzyl)-8-(2-fluorophenoxy)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione can be compared with other similar compounds, such as:
7-(2,6-dichlorobenzyl)-8-(2-chlorophenoxy)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione: This compound has a chlorophenoxy group instead of a fluorophenoxy group, which may result in different chemical and biological properties.
7-(2,6-dichlorobenzyl)-8-(2-methylphenoxy)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione: The presence of a methylphenoxy group instead of a fluorophenoxy group can also lead to variations in reactivity and activity.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C20H15Cl2FN4O3 |
|---|---|
Poids moléculaire |
449.3 g/mol |
Nom IUPAC |
7-[(2,6-dichlorophenyl)methyl]-8-(2-fluorophenoxy)-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C20H15Cl2FN4O3/c1-25-17-16(18(28)26(2)20(25)29)27(10-11-12(21)6-5-7-13(11)22)19(24-17)30-15-9-4-3-8-14(15)23/h3-9H,10H2,1-2H3 |
Clé InChI |
SMSMNMSMKXGLMA-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)OC3=CC=CC=C3F)CC4=C(C=CC=C4Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 4-[1-(4-bromophenyl)-1-oxobutan-2-yl]-5,5-dimethyl-2-oxotetrahydrofuran-3-carboxylate](/img/structure/B14946154.png)
![3-[(4,4,8-trimethyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12(17),13,15-hexaen-13-yl)amino]propan-1-ol](/img/structure/B14946156.png)
![N-{7-[(4-bromophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}-3-chlorobenzamide](/img/structure/B14946164.png)
![9-Bromo-5-(2-chlorophenyl)-2-(5-methylfuran-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B14946180.png)
![(5Z)-2-imino-5-{[3-(2-methylpropyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one](/img/structure/B14946181.png)
![ethyl 6-[4-(methoxycarbonyl)phenyl]-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxylate](/img/structure/B14946193.png)
![4-{4-[(2-chloro-4,5-difluorobenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid](/img/structure/B14946204.png)
![Methyl 2-({2-[(1,4-dioxo-1,2,3,4-tetrahydrophthalazin-5-yl)amino]-2-oxoethyl}sulfanyl)benzoate](/img/structure/B14946210.png)
![N-[4-(2-oxopyrrolidin-1-yl)benzyl]-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide](/img/structure/B14946215.png)

![4-[5-({[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl}sulfanyl)-1H-tetrazol-1-yl]phenol](/img/structure/B14946219.png)
![2-{1-(3-Chlorophenyl)-3-[2-(3-methyl-2-thienyl)ethyl]-2,5-dioxo-4-imidazolidinyl}-N~1~-(4-ethoxyphenyl)acetamide](/img/structure/B14946226.png)
![ethyl (2E)-3-[(1,6-dimethyl-2-phenyl-1H-indol-5-yl)amino]but-2-enoate](/img/structure/B14946230.png)

